molecular formula C9H16O4 B13613122 (R)-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate

(R)-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate

Cat. No.: B13613122
M. Wt: 188.22 g/mol
InChI Key: YOTPEISICWRBNC-UHFFFAOYSA-N
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Description

®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate is a chiral ester compound with a hydroxyl group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-hydroxypropanoic acid and tetrahydro-2H-pyran-4-ol.

    Esterification: The hydroxyl group of ®-2-hydroxypropanoic acid is esterified with methanol in the presence of an acid catalyst like sulfuric acid to form ®-methyl 2-hydroxypropanoate.

    Cyclization: The ester is then subjected to cyclization with tetrahydro-2H-pyran-4-ol under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can undergo substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ®-methyl 2-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate.

    Reduction: Formation of ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-methyl 2-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a tetrahydropyran ring.

    ®-methyl 2-hydroxy-3-(tetrahydro-2H-furan-4-yl)propanoate: Similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.

Uniqueness

®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate is unique due to the presence of the tetrahydropyran ring, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 2-hydroxy-3-(oxan-4-yl)propanoate

InChI

InChI=1S/C9H16O4/c1-12-9(11)8(10)6-7-2-4-13-5-3-7/h7-8,10H,2-6H2,1H3

InChI Key

YOTPEISICWRBNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCOCC1)O

Origin of Product

United States

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